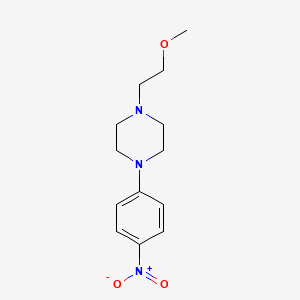
1,4-dimethyl-N-pentyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-dimethyl-N-pentyl-1H-pyrazol-5-amine is a chemical compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-N-pentyl-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-dimethyl-1H-pyrazole with pentylamine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl-N-pentyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized pyrazoles .
Scientific Research Applications
1,4-dimethyl-N-pentyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including catalysts and ligands for various industrial processes
Mechanism of Action
The mechanism of action of 1,4-dimethyl-N-pentyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-dimethyl-1H-pyrazole: A precursor in the synthesis of 1,4-dimethyl-N-pentyl-1H-pyrazol-5-amine.
N-pentyl-1H-pyrazole: Another related compound with similar structural features.
1,4-dimethyl-N-ethyl-1H-pyrazol-5-amine: A structurally similar compound with an ethyl group instead of a pentyl group.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its pentyl group enhances its lipophilicity, potentially improving its interaction with lipid membranes and biological targets .
Properties
Molecular Formula |
C10H19N3 |
|---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
2,4-dimethyl-N-pentylpyrazol-3-amine |
InChI |
InChI=1S/C10H19N3/c1-4-5-6-7-11-10-9(2)8-12-13(10)3/h8,11H,4-7H2,1-3H3 |
InChI Key |
UVXGIBHQXAYQLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=C(C=NN1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11739514.png)
![N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11739528.png)
![2-[({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11739529.png)

![1-(2,2-difluoroethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11739542.png)
![4-(dimethylamino)-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}pyridine-3-carbonitrile](/img/structure/B11739548.png)
![[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11739550.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739554.png)


-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11739582.png)
![6-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11739593.png)
![1-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11739596.png)
![N-[(1-Ethyl-1H-pyrazol-5-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11739602.png)
